6,7-Dimethoxy-4-(methylthio)cinnoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-(methylthio)cinnoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,3-dimethoxyaniline with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate, can yield the desired cinnoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-(methylthio)cinnoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the original methoxy or methylthio groups.
Scientific Research Applications
6,7-Dimethoxy-4-(methylthio)cinnoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-(methylthio)cinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-4-(methylthio)quinazoline
- 6,7-Dimethoxy-4-(methylthio)pyrimidine
- 6,7-Dimethoxy-4-(methylthio)pyrazine
Uniqueness
6,7-Dimethoxy-4-(methylthio)cinnoline is unique due to its specific structural features, such as the presence of methoxy and methylthio groups at the 6 and 4 positions, respectively. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
6937-71-9 |
---|---|
Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
6,7-dimethoxy-4-methylsulfanylcinnoline |
InChI |
InChI=1S/C11H12N2O2S/c1-14-9-4-7-8(5-10(9)15-2)13-12-6-11(7)16-3/h4-6H,1-3H3 |
InChI Key |
VNEJBDYIGYWEPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN=N2)SC)OC |
Origin of Product |
United States |
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